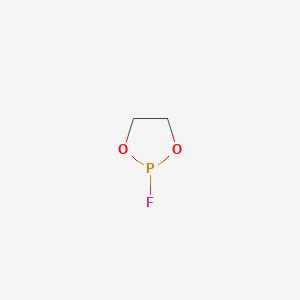

2-Fluoro-1,3,2-dioxaphospholane

Description

Significance of Organophosphorus Heterocycles in Modern Chemical Synthesis

Organophosphorus heterocycles are a class of compounds that have garnered considerable interest due to their wide-ranging applications. These molecules are integral to various fields, including medicinal chemistry, agrochemistry, and materials science. In medicine, they are found in the structure of antiviral and anticancer agents. researchgate.net Their utility in agriculture is demonstrated by their role in the development of herbicides and pesticides. Furthermore, in materials science, they are utilized as flame retardants and ligands in catalysis. researchgate.netchemsrc.com The unique electronic and steric properties conferred by the phosphorus atom within a heterocyclic framework allow for fine-tuning of the molecule's reactivity and biological activity.

The synthesis of these heterocycles is a significant focus of modern chemical research. The development of novel synthetic methodologies provides access to a greater diversity of structures, which in turn fuels the discovery of new applications. chemsrc.com The ability to incorporate a phosphorus atom into a cyclic structure offers a level of control over the molecule's three-dimensional shape and electronic environment that is not as readily achievable with acyclic analogues.

The 1,3,2-Dioxaphospholane Ring System as a Fundamental Scaffold

The 1,3,2-dioxaphospholane ring system is a cornerstone of organophosphorus chemistry, providing a stable yet reactive scaffold for the synthesis of more complex molecules. This five-membered ring is typically formed from the reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with a phosphorus trihalide, most commonly phosphorus trichloride (B1173362). omicsonline.org This reaction yields 2-chloro-1,3,2-dioxaphospholane (B43518), a key intermediate that serves as a gateway to a multitude of other derivatives. omicsonline.orgomicsonline.org

The reactivity of the P-Cl bond in 2-chloro-1,3,2-dioxaphospholane allows for nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This versatility enables the introduction of various functional groups at the phosphorus center, leading to a diverse library of 1,3,2-dioxaphospholane derivatives. Furthermore, the trivalent phosphorus atom can be oxidized to the pentavalent state, expanding the range of accessible compounds to include phosphonates and phosphates. The 2-chloro-1,3,2-dioxaphospholane 2-oxide is another important intermediate that can be used in the synthesis of various phospholipids (B1166683) and other biologically relevant molecules. nih.govumich.eduthieme-connect.de

The table below provides a summary of key 1,3,2-dioxaphospholane derivatives and their precursors.

| Compound Name | CAS Number | Molecular Formula | Precursor(s) |

| 2-Chloro-1,3,2-dioxaphospholane | 822-39-9 | C₂H₄ClO₂P | Ethylene glycol, Phosphorus trichloride |

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 6609-64-9 | C₂H₄ClO₃P | 2-Chloro-1,3,2-dioxaphospholane, Oxygen |

| 2-Fluoro-1,3,2-dioxaphospholane | 765-40-2 | C₂H₄FO₂P | 2-Chloro-1,3,2-dioxaphospholane |

| 2-Methoxy-1,3,2-dioxaphospholane | 3741-36-4 | C₃H₇O₃P | 2-Chloro-1,3,2-dioxaphospholane, Methanol |

| 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide | 67605-68-9 | C₄H₆F₃O₄P | 2-Chloro-1,3,2-dioxaphospholane 2-oxide, 2,2,2-Trifluoroethanol |

Specific Context of this compound within Organophosphorus Chemistry

This compound is a specific and important member of the 1,3,2-dioxaphospholane family. nih.govguidechem.com Its significance lies in the unique properties imparted by the fluorine atom directly bonded to the phosphorus center. The high electronegativity of fluorine significantly influences the electronic environment of the phosphorus atom, affecting its reactivity and potential applications.

The synthesis of this compound is typically achieved through a halogen exchange reaction, starting from its chloro-analogue, 2-chloro-1,3,2-dioxaphospholane. guidechem.com This type of transformation is a well-established method in organofluorine chemistry, often employing metal fluorides as the fluorine source. A classic example of such a reaction is the Swarts reaction, which utilizes antimony trifluoride (SbF₃), sometimes in the presence of a catalyst like antimony pentachloride (SbCl₅), to replace chlorine atoms with fluorine. byjus.comaskfilo.comquora.com The general principle of this reaction involves the exchange of a more reactive halogen with the less reactive fluoride (B91410), driven by the formation of a more stable metal halide.

The reactivity of this compound is characterized by the nature of the P-F bond. While the P-F bond is generally strong, the trivalent phosphorus atom is susceptible to oxidation and can participate in various coupling reactions. The presence of the fluorine atom can also influence the stereochemical outcome of reactions at the phosphorus center.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas. Fluorinated organophosphorus compounds are of interest in the design of new pharmaceuticals and agrochemicals, as the introduction of fluorine can enhance metabolic stability and binding affinity. nih.gov Furthermore, such compounds can serve as specialized ligands in transition metal catalysis or as precursors for the synthesis of fluorinated polymers with unique properties. researchgate.net

The table below summarizes the key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 765-40-2 |

| Molecular Formula | C₂H₄FO₂P |

| Molecular Weight | 110.02 g/mol |

| InChI | InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2 |

| InChIKey | LFPXHGWWESIRJG-UHFFFAOYSA-N |

| Canonical SMILES | C1COP(O1)F |

Structure

3D Structure

Properties

CAS No. |

765-40-2 |

|---|---|

Molecular Formula |

C2H4FO2P |

Molecular Weight |

110.02 g/mol |

IUPAC Name |

2-fluoro-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C2H4FO2P/c3-6-4-1-2-5-6/h1-2H2 |

InChI Key |

LFPXHGWWESIRJG-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(O1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 1,3,2 Dioxaphospholane and Its Analogs

Direct Fluorination Routes to 2-Fluoro-1,3,2-dioxaphospholane

Direct fluorination methods provide a straightforward approach to introduce a fluorine atom onto the phosphorus center of the dioxaphospholane ring.

Synthesis from Halogenated 1,3,2-Dioxaphospholanes (e.g., 2-chloro-1,3,2-dioxaphospholane)

A primary method for synthesizing this compound involves the halogen exchange reaction of a 2-chloro-1,3,2-dioxaphospholane (B43518) precursor. This transformation is typically achieved by treating the chlorinated compound with a suitable fluorinating agent. The high reactivity of the phosphorus-chlorine bond facilitates this substitution.

The precursor, 2-chloro-1,3,2-dioxaphospholane, is itself synthesized from the reaction of ethylene (B1197577) glycol with phosphorus trichloride (B1173362). omicsonline.orgtandfonline.comomicsonline.org This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. omicsonline.org The resulting 2-chloro-1,3,2-dioxaphospholane can then be isolated and subsequently fluorinated. An alternative approach involves the oxidation of 2-chloro-1,3,2-dioxaphospholane to 2-chloro-1,3,2-dioxaphospholane-2-oxide, which can also serve as a precursor for various derivatives. sigmaaldrich.comgoogle.com

Table 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane

| Precursors | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Ethylene glycol, Phosphorus trichloride | Pyridine | Anhydrous ether | -17 to -16 °C, then room temperature for 1.5 h | 2-chloro-1,3,2-dioxaphospholane |

| Ethylene glycol, Phosphorus trichloride | Triethylamine | Toluene | --- | 2-chloro-1,3,2-dioxaphospholane |

Precursors and Intermediate Derivatization (e.g., from corresponding diols)

The synthesis of the foundational 1,3,2-dioxaphospholane ring system originates from the condensation of diols with phosphorus trichloride. tandfonline.comtandfonline.com Ethylene glycol is the simplest diol used for this purpose, yielding the parent 2-chloro-1,3,2-dioxaphospholane. omicsonline.org The reaction is typically performed in an inert solvent with a base to scavenge the HCl produced.

The versatility of this method allows for the use of various substituted diols, leading to a wide range of dioxaphospholane analogs. For instance, the reaction of (S)-1,1,2-triphenylethanediol with phosphorus trichloride results in the diastereoselective formation of a chiral 2-chloro-1,3,2-dioxaphospholane derivative. tandfonline.com These chlorinated intermediates are crucial for further derivatization, including the introduction of a fluorine atom.

Synthesis of Related Fluoro-Dioxaphospholane Derivatives

Beyond the direct synthesis of this compound, various synthetic strategies exist for preparing related fluoro-dioxaphospholane derivatives with diverse functionalities.

Preparation of 2-Polyfluoroalkoxy-1,3,2-dioxaphospholanes via Alcoholysis

The alcoholysis of 2-amino-1,3,2-dioxaphosphorinanes with polyfluorinated alcohols provides a pathway to 2-polyfluoroalkoxy-1,3,2-dioxaphosphorinanes. researchgate.net Although this specific example pertains to the six-membered dioxaphosphorinane ring system, the underlying principle of alcoholysis can be conceptually applied to the five-membered dioxaphospholane system. This method involves the displacement of an amino group on the phosphorus atom by a polyfluoroalkoxy group, offering a route to incorporate fluorinated side chains.

Formation of 2-Polyfluoroalkoxy-1,3,2-dioxaphospholane Oxides

The synthesis of 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides can be achieved through the reaction of polyfluoroalkyl dichlorophosphates with 1,2-alkanediols. researchgate.net This reaction is typically conducted in a pyridine-diethyl ether system. The polyfluoroalkyl dichlorophosphates themselves are prepared from the reaction of phosphorus oxychloride with polyfluoroalkanols in the presence of lithium chloride. researchgate.net This approach allows for the direct incorporation of a polyfluoroalkyl group and the formation of the phosphate (B84403) (P=O) bond in a single synthetic sequence.

Synthesis of Protected Dioxaphospholane Derivatives (e.g., 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide)

Protected dioxaphospholane derivatives, such as 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), are valuable monomers for ring-opening polymerization to create functional poly(phosphoester)s. researchgate.netrsc.orgrsc.org The synthesis of BnEEP is accomplished through the esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) with 2-(benzyloxy)ethanol. rsc.orgrsc.org This reaction is typically carried out in tetrahydrofuran (B95107) (THF) with pyridine as a base at low temperatures. rsc.org The resulting monomer contains a protected hydroxyl group that can be later deprotected, offering a route to functional polymers. researchgate.netrsc.orgrsc.org

Table 2: Synthesis of 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP)

| Precursors | Reagents | Solvent | Conditions | Product |

|---|

Advanced Synthetic Approaches to Dioxaphospholane Systems

Phosphite-Mediated Coupling Reactions for Dioxaphospholane Formation

Phosphite-mediated coupling reactions represent a powerful strategy for the formation of dioxaphospholane rings, particularly from carbonyl compounds like benzaldehydes. This approach typically involves the reaction of a trialkyl phosphite (B83602) with two equivalents of an aldehyde. The reaction proceeds through a series of intermediates, ultimately yielding a pentavalent phosphorus center within the newly formed five-membered ring.

Research has shown that the phosphite-mediated coupling of benzaldehydes to form 2,2,2-trialkoxy-1,3,2-dioxaphospholanes is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) on the benzaldehyde (B42025) have been found to promote the reaction. researchgate.net For instance, the reactivity of para-nitrobenzaldehyde towards phosphite-mediated dioxaphospholane formation is a notable example of this electronic influence. researchgate.net This method provides a direct route to symmetrically substituted dioxaphospholanes derived from aldehydes.

The general reaction involves heating the aldehyde with a trialkyl phosphite. The mechanism is thought to involve the initial attack of the phosphite on the carbonyl carbon of one aldehyde molecule, followed by a sequence of steps involving the second aldehyde molecule to close the ring.

Table 1: Phosphite-Mediated Dioxaphospholane Formation from Substituted Benzaldehydes

| Aldehyde Reactant | Phosphite Reagent | Reaction Conditions | Product | Yield | Reference |

| Benzaldehyde | Triethyl phosphite | Heat | 2,2,2-Triethoxy-4,5-diphenyl-1,3,2-dioxaphospholane | Moderate | researchgate.net |

| p-Nitrobenzaldehyde | Triethyl phosphite | Heat | 2,2,2-Triethoxy-4,5-bis(4-nitrophenyl)-1,3,2-dioxaphospholane | Good | researchgate.net |

| Terephthalaldehyde | Triethyl phosphite | Heat, in presence of a 1,3-dithiol-2-thione | Unsymmetrical dioxaphospholane derivative | N/A | researchgate.net |

This table is illustrative and based on general findings. Specific yields can vary based on precise reaction conditions.

Heterocyclization Reactions to Form Dioxaphospholane Structures

Heterocyclization reactions are fundamental to the synthesis of dioxaphospholane systems. These reactions involve the formation of the heterocyclic ring from acyclic precursors. A common and direct method is the reaction of a 1,2-diol with a phosphorus trihalide, such as phosphorus trichloride (PCl₃), followed by fluorination to yield this compound.

More advanced heterocyclization strategies often employ multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. These methods are prized for their efficiency and atom economy. For example, multicomponent reactions involving an aldehyde, an amine, and a dialkyl phosphite (Kabachnik-Fields reaction) are widely used for synthesizing α-aminophosphonates. researchgate.netbeilstein-journals.org While not directly forming dioxaphospholanes, the principles of these phosphonylation reactions can be adapted.

A relevant heterocyclization approach involves the reaction of a suitable diol, like ethylene glycol or a substituted derivative, with a phosphorylating agent. The choice of phosphorylating agent is critical and can include reagents like phosphorus oxychloride (POCl₃) or various phosphoramidites. The subsequent introduction of the fluorine atom can be achieved using a variety of fluorinating agents.

Table 2: Examples of Heterocyclization Reactions for Phosphorus Heterocycles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 2-Bromobenzaldehyde | Alkyne | Amine | Pd/Cu salts, Diethyl phosphonate | 1,2-Dihydroisoquinolin-1-ylphosphonate | beilstein-journals.org |

| Isatin | Malononitrile | Dialkyl phosphonate | ZnO nanorods, Solvent-free | 2-Oxindolin-3-ylphosphonate | beilstein-journals.org |

| Aldehyde | Amine | Diethyl phosphite | Cu-nanoparticles | α-Amino phosphonate | researchgate.net |

This table showcases multicomponent strategies for forming heterocyclic phosphonates, illustrating the principles of heterocyclization in phosphorus chemistry.

Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways is crucial when the target dioxaphospholane or its downstream product contains chiral centers. This is particularly relevant in the synthesis of biologically active molecules like lysophosphatidylcholines (LPCs), where the stereochemistry at the glycerol (B35011) backbone is critical for its function. nih.gov LPCs are important signaling molecules and their synthesis often involves chiral intermediates that can be related to dioxaphospholane structures.

Enzymatic pathways are frequently employed to achieve high stereoselectivity. ocl-journal.org Lipases and phospholipases are used for the regioselective and stereoselective acylation or deacylation of glycerol derivatives. nih.govocl-journal.org For instance, lipase-catalyzed acylation of a glycerophosphoryl moiety can be directed to one of the two hydroxyl groups, establishing a key chiral center. ocl-journal.org

A chemo-enzymatic approach for synthesizing a novel lysophosphatidylcholine (B164491) involved the use of a lipase (B570770) for the stereoselective acylation of 2-O-benzylglycerol. acs.org This enzymatic transesterification predominantly yielded the (S)-monoester. acs.org Subsequent chemical steps, including phosphorylation and deprotection, led to the final LPC product with a defined stereochemistry. acs.org Such strategies highlight the power of combining enzymatic stereocontrol with traditional chemical transformations to access enantiomerically pure phosphorus-containing compounds.

Table 3: Stereoselective Approaches in Phospholipid Synthesis

| Starting Material | Key Reagent/Enzyme | Key Transformation | Stereochemical Outcome | Product | Reference |

| 2-O-Benzylglycerol | Lipase | Transesterification | Stereoselective acylation, predominantly (S)-monoester | (S)-1-Acyl-2-O-benzylglycerol | acs.org |

| sn-Glycero-3-phosphorylcholine (GPC) | Fatty acid anhydride, then Phospholipase A₂ (PLA₂) | Chemical acylation followed by enzymatic hydrolysis | Regiospecific hydrolysis of the acyl chain at the sn-2 position | 1-Acyl-sn-glycero-3-phosphorylcholine (2-LPC) | nih.gov |

| 2,3-O-Isopropylidene-L-methylglycerate | LiBH₄, then Palmitic acid/DCC | Reduction and acylation | Stereospecific synthesis starting from a chiral pool material | 1-Palmitoyl-sn-glycerol | nih.gov |

Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 1,3,2 Dioxaphospholane and Its Derivatives

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution reactions at the tetracoordinate phosphorus atom in 1,3,2-dioxaphospholane derivatives are fundamental to their reactivity. The stereochemical outcome of these reactions provides insight into the underlying mechanisms.

The two primary mechanisms often considered for these substitutions are the SN2-type mechanism, which typically results in inversion of configuration, and an addition-elimination (A-E) mechanism involving a pentacoordinate intermediate, which can lead to either retention or inversion.

In the context of related systems, the reaction of 2-[(2-methylcarbonyl)phenyloxy]-4,4,5,5-tetra-methyl-1,3,2-dioxaphospholane with hexafluoroacetone (B58046) demonstrates the formation of stable P–C/P–O-cage phosphoranes, which are pentacoordinate phosphorus species. researchgate.net This highlights the accessibility of pentacoordinate states in the 1,3,2-dioxaphospholane framework.

Ring-Opening Reactions of the 1,3,2-Dioxaphospholane Core

The 1,3,2-dioxaphospholane ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of linear phosphate (B84403) esters or other derivatives.

Ring-opening of the 1,3,2-dioxaphospholane ring can occur, for instance, under non-anhydrous conditions. In the reaction of P-chloro-benzo-1,3,2-dioxaphospholane with various nucleophiles, ring-opening of one of the benzodioxaphospholane rings was observed when the reaction was not conducted under strictly anhydrous conditions. researchgate.net This suggests that water can act as a reagent, leading to hydrolysis and subsequent ring cleavage.

The heterocyclization of 2-(2-chloro-1,3-alkadiene)-2-oxo-1,3,2-dioxaphospholanes in the presence of electrophilic reagents also involves the cleavage of the dioxaphospholane ring, resulting in the formation of six-membered 1,2-oxaphosphorine 2-oxides. tandfonline.com

An interesting and complex reaction pathway for dioxaphospholane derivatives involves their ring-opening and subsequent insertion into metal-carbon bonds. dntb.gov.uarsc.orgscilit.com For example, a lutetium dialkyl complex supported by a bis(phosphinimine)carbazole ligand, which incorporates geometrically constrained dioxaphospholane rings, was found to be thermally unstable. rsc.orgscilit.com This instability led to a cascade reaction involving both intermolecular and intramolecular steps. The ultimate product was an asymmetric bimetallic tetraalkoxide complex, formed through the ring-opening insertion of the dioxaphospholane moieties into the lutetium-carbon bonds. dntb.gov.uarsc.orgscilit.com This transformation was confirmed through multinuclear NMR spectroscopy and single-crystal X-ray diffraction. scilit.com

Intramolecular Rearrangements and Cyclization Phenomena

Beyond simple substitution and ring-opening, 2-fluoro-1,3,2-dioxaphospholane and its derivatives can also participate in intramolecular rearrangements and cyclization reactions. The reaction of 2-(2-chloro-1,3-alkadiene)-2-oxo-1,3,2-dioxaphospholanes with electrophiles leads to a heterocyclization of the 1,3-alkadienylphosphonate system. tandfonline.com This process results in the cleavage of the dioxaphospholane ring and the formation of new six-membered heterocyclic products. tandfonline.com

P–C/P–O-Cage Phosphorane Formation and Stereoselective PCO/POC-Rearrangements

The reaction of dioxaphospholane derivatives can lead to the formation of intricate cage-like phosphorane structures. A notable example is the interaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenyl)ethoxy-1,3,2-dioxaphospholane with hexafluoroacetone. This reaction, conducted at low temperatures, results in the simultaneous and highly stereoselective formation of both P-C and P-O bonded cage-like phosphoranes. nih.gov The structures of these regio- and stereoisomeric products have been confirmed through 1D and 2D NMR spectroscopy and X-ray diffraction analysis. nih.gov

A key aspect of this chemistry is the rearrangement between these isomeric forms. The PCO-isomer, when left in a dichloromethane (B109758) solution over a period of a month, undergoes a rearrangement to the thermodynamically more stable POC-isomer. nih.gov This transformation highlights the dynamic nature of these caged compounds. Furthermore, the hydrolysis of these PCO/POC-isomers can be controlled to achieve high chemoselectivity. Mild hydrolysis yields P(IV)-dioxaphospholane derivatives, while acidic hydrolysis of the POC-isomer leads to the formation of an oxirane derivative with remarkable stereoselectivity (greater than 95%). nih.gov

| Reactant | Reagent | Product(s) | Key Observation |

| 4,5-Dimethyl-2-(2-oxo-1,2-diphenyl)ethoxy-1,3,2-dioxaphospholane | Hexafluoroacetone | PCO- and POC-isomeric cage-like phosphoranes | High stereoselectivity (>95%) in formation. nih.gov |

| PCO-isomer of cage-like phosphorane | Dichloromethane (solvent) | POC-isomer of cage-like phosphorane | Rearrangement to the more stable isomer over time. nih.gov |

| PCO/POC-isomers | Mild Hydrolysis | P(IV)-dioxaphospholane derivatives | High chemoselectivity. nih.gov |

| POC-isomer | Acidic Hydrolysis | Oxirane derivative | High stereoselectivity (>95%). nih.gov |

Reactivity Towards Specific Reagents and Functional Group Transformations

The dioxaphospholane ring system exhibits diverse reactivity towards a range of electrophiles and other reagents, enabling a variety of functional group transformations.

Reactions with Chloral (B1216628) and Related Electrophiles

The reaction of this compound with electrophiles such as chloral is an area of interest, although specific details on this reaction were not available in the provided search results. However, the reactivity of related 2-chloro-1,3,2-dioxaphospholane (B43518) and its 2-oxide derivative provides insight into the types of transformations that might be expected. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These compounds are known to react with a variety of nucleophiles and are used in the synthesis of more complex molecules. The fluorine atom in this compound would influence the electrophilicity of the phosphorus center and the leaving group ability of the fluoride (B91410) ion, thus modulating its reactivity compared to its chloro-analogue.

Transformations of 2-(2-Thiocyanatoalkoxy)-1,3,2-dioxaphospholanes

The transformations of 2-(2-thiocyanatoalkoxy)-1,3,2-dioxaphospholanes represent a specific area of functional group chemistry within this class of compounds. While direct research on this specific transformation was not found, the reactivity of the thiocyanato group in other contexts suggests that it could serve as a precursor for various sulfur- and nitrogen-containing heterocycles or undergo addition reactions.

Heterocyclization of Dioxaphospholane Oxides in Reactions with Sulfenyl Chlorides

A significant transformation of dioxaphospholane derivatives is their heterocyclization in the presence of sulfenyl chlorides. Specifically, the reaction of 2-(2-chloro-1,3-alkadienyl)-1,3,2-dioxaphospholane 2-oxides with sulfenyl chlorides proceeds in a nonselective manner to yield either five- or six-membered heterocycles. tandfonline.comtandfonline.com The outcome of the reaction is dependent on the nature of the hydrocarbon moiety attached to the sulfenyl chloride. tandfonline.comtandfonline.com

The reaction involves the attack of the sulfenyl chloride on the C3-C4 double bond of the dienylphosphonic system, which triggers a heterocyclization involving the phosphorus and oxygen atoms of the dioxaphospholane oxide ring. tandfonline.com When alkylsulfenyl chlorides (e.g., methyl or isopropyl) are used, the primary products are six-membered 5,6-dihydro-2H-1,2-oxaphosphorines. tandfonline.com In contrast, the use of arylsulfenyl chlorides (e.g., phenyl or p-tolyl) favors a five-membered heterocyclization, leading to the formation of 2,5-dihydro-1,2-oxaphosphole derivatives. tandfonline.com The structures of these heterocyclic products have been determined using NMR and IR spectroscopy. tandfonline.comtandfonline.com

| Dioxaphospholane Oxide Reactant | Sulfenyl Chloride Reagent | Primary Product(s) |

| 2-(2-chloro-1,3-alkadienyl)-1,3,2-dioxaphospholane 2-oxides | Alkylsulfenyl chlorides (methyl, isopropyl) | Six-membered 5,6-dihydro-2H-1,2-oxaphosphorines tandfonline.com |

| 2-(2-chloro-1,3-alkadienyl)-1,3,2-dioxaphospholane 2-oxides | Arylsulfenyl chlorides (phenyl, p-tolyl) | Five-membered 2,5-dihydro-1,2-oxaphosphole derivatives tandfonline.com |

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 1,3,2 Dioxaphospholane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for characterizing 2-Fluoro-1,3,2-dioxaphospholane in the solution state. By examining the resonant frequencies of ³¹P, ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecule's structure and conformational dynamics can be assembled.

Phosphorus-31 NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. The spectrum provides direct insight into the electronic environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum is expected to show a characteristic doublet, resulting from the direct, one-bond coupling to the adjacent fluorine atom (¹J(PF)). The chemical shift (δ) for the closely related six-membered ring analogue, 2-fluoro-1,3,2-dioxaphosphorinane, has been reported in chloroform-d (CDCl₃) and can be used as an estimation point spectrabase.com.

The magnitude of the ¹J(PF) coupling constant is a key parameter, typically falling in the range of 1100-1300 Hz for similar P(III)-F compounds. This large coupling constant is a definitive indicator of the direct P-F bond researchgate.net.

While the free ligand itself does not exhibit cis/trans isomerism, its behavior in coordination complexes is a critical area of study. When this compound acts as a ligand in transition metal complexes, such as those with platinum(II), ³¹P NMR becomes essential for differentiating stereoisomers researchgate.net. In square planar complexes of the type [PtCl₂(PEt₃)(C₂H₄O₂PF)], the relative orientation of the phosphine (B1218219) and phospholane ligands (cis or trans) profoundly affects the NMR parameters researchgate.net.

Coupling Constants (J(PtP)): The one-bond coupling between the phosphorus atom of the dioxaphospholane ligand and the ¹⁹⁵Pt nucleus (¹J(PtP)) provides structural information.

Isomer Differentiation: In bis(phosphorus) complexes, the two-bond coupling between the two non-equivalent phosphorus nuclei (²J(PP)) is diagnostic of their relative geometry. Small values are typically indicative of a cis arrangement, while larger values suggest a trans relationship researchgate.net.

| Complex | Isomer | δ(PA) (ppm) | δ(PB) (ppm) | ¹J(PtPA) (Hz) | ¹J(PtPB) (Hz) | ²J(PAPB) (Hz) |

|---|---|---|---|---|---|---|

| [PtCl₂(PEt₃)(C₂H₄O₂PF)] | cis | Data Not Available | Data Not Available | 3281 | 3260 | 23 |

PA = PEt₃, PB = C₂H₄O₂PF. Data sourced from studies on transition metal complexes researchgate.net.

A complete structural picture requires the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, which reveal the environments of the carbon, hydrogen, and fluorine atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a single complex multiplet for the four equivalent protons of the ethylene (B1197577) glycol backbone (-OCH₂CH₂O-). The signal's multiplicity arises from three-bond coupling to the phosphorus atom (³J(PH)) and three-bond coupling to the fluorine atom (³J(FH)). The values of these vicinal coupling constants are dependent on the dihedral angles within the five-membered ring, making them valuable for conformational analysis miamioh.edu.

¹³C NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, should display a single signal for the two equivalent carbon atoms of the ring. This signal would appear as a doublet due to two-bond coupling with the phosphorus atom (²J(PC)). Further splitting into a doublet of doublets would be observed in a fluorine-coupled spectrum due to two-bond coupling with the fluorine atom (²J(FC)) researchgate.netjeolusa.com.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment and is expected to show a single signal. This signal will be split into a doublet by the adjacent phosphorus atom (¹J(FP)), with a coupling constant identical to that observed in the ³¹P spectrum. Further splitting into a multiplet (a quintet, assuming equivalent coupling) would arise from the four neighboring protons (³J(FH)) huji.ac.il. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular structure alfa-chemistry.com.

Conformational analysis of the five-membered dioxaphospholane ring involves determining its preferred puckering, which is typically an "envelope" or "twist" conformation. The exact conformation can be inferred from the magnitudes of the various vicinal coupling constants (e.g., ³J(HH), ³J(PH)) obtained from the NMR spectra, often with the aid of Karplus-type equations that relate coupling constants to dihedral angles miamioh.edu.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques would be employed for unambiguous signal assignment and a more detailed structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons within the -CH₂-CH₂- fragment of the ring.

HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence): A ¹H-¹³C HSQC experiment would definitively link the proton signals to the carbon signals. A ¹H-¹³C HMBC experiment would reveal longer-range correlations, such as from the protons to the carbon atoms through the oxygen atoms, confirming the ring structure.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment would identify through-space correlations between the fluorine atom and the protons on the dioxaphospholane ring, providing crucial information for conformational analysis nih.gov.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 1,3,2 Dioxaphospholane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for studying phosphorus heterocycles. These calculations offer a balance between computational cost and accuracy, enabling the exploration of complex potential energy surfaces.

DFT studies are crucial for understanding the three-dimensional arrangement (stereochemistry) and preferred shapes (conformations) of dioxaphospholane rings. The five-membered ring of 2-Fluoro-1,3,2-dioxaphospholane is not planar and exists in various puckered conformations, typically described as envelope or twist forms. DFT calculations, often using hybrid functionals like B3LYP, can optimize the geometry of these conformers to determine their relative stabilities.

For related six-membered ring systems like 2-fluoro-1,3,2-dioxaphosphinane, DFT calculations have been used to compare the stability of chair conformations with the fluorine atom in either an axial or equatorial position. nih.gov These studies analyze key structural parameters such as bond lengths and angles. For instance, calculations on the dioxaphosphinane analogue show that the P-F and C-O bond lengths are longer in the axial conformation compared to the equatorial one. nih.gov The stability is often rationalized by analyzing hyperconjugative interactions, such as the delocalization of electrons from an oxygen lone pair (LP O) into the antibonding orbital of the P-F bond (σ*P-F). nih.gov In the axial conformer of the related dioxaphosphinane, this stabilization energy was calculated to be significantly higher than in the equatorial conformer, indicating greater electronic delocalization and stability. nih.gov

Table 1: Comparison of Calculated Bond Lengths (in Å) for Axial and Equatorial Conformers of the Related Compound 2-Fluoro-1,3,2-dioxaphosphinane (Data illustrates the application of DFT to a similar system)

| Method/Basis Set | Conformation | r(P-F) | r(P-O) | r(C-O) |

| MP2/3-21G | Axial | 1.684 | 1.654 | 1.442 |

| Equatorial | 1.651 | 1.642 | 1.439 | |

| B3LYP/Aug-cc-pv-dz | Axial | 1.649 | 1.636 | 1.439 |

| Equatorial | 1.619 | 1.624 | 1.435 | |

| Source: Advanced Journal of Chemistry, Section B, 2022, 4(2), 104-112. nih.gov |

A central aspect of phosphorus chemistry is the mechanism of nucleophilic substitution at the phosphorus center. For pentavalent phosphorus compounds, two primary pathways are often considered: a concerted bimolecular nucleophilic substitution (SN2-P) and a two-step associative-elimination (A-E) mechanism. The A-E mechanism involves the formation of a transient, higher-coordinate intermediate.

Computational studies can elucidate these pathways by locating and characterizing the transition state (TS) structures and any intermediates on the potential energy surface. By calculating the activation energies for both the SN2-P and A-E pathways, researchers can predict which mechanism is more favorable under specific conditions. For example, ozonolysis reactions of related phosphites have been shown computationally to proceed with retention of configuration at the phosphorus atom, implicating the formation of a pentacoordinated intermediate, which is consistent with an associative mechanism. chemrxiv.org

While these mechanisms are fundamental to organophosphorus chemistry, specific DFT studies detailing the SN2-P versus A-E reaction pathways for this compound itself are not extensively documented in the surveyed literature. However, the computational methodologies are well-established for investigating such mechanistic questions in similar organophosphorus systems.

Quantum chemical calculations are highly effective in predicting the relative energies of different stereoisomers or conformers and their complexes. By calculating the total electronic energy, corrected for zero-point vibrational energy, researchers can determine the most stable structure among several possibilities.

In the conformational analysis of related phosphorus heterocycles, methods such as MP2 and B3LYP are used to compute the energies of different conformers. nih.gov For the related 2-fluoro-1,3,2-dioxaphosphinane, the axial conformation is found to be more stable than the equatorial one, a preference attributed to favorable hyperconjugative effects that outweigh steric hindrance. nih.gov The energy difference between conformers is a key output of these calculations. Furthermore, computational methods can predict the structure and stability of complexes formed between the dioxaphospholane and other molecules, such as metal ions or Lewis acids, which is critical for understanding its coordination chemistry.

Molecular Modeling Approaches

Beyond quantum mechanics, other molecular modeling techniques are employed to study the structure and behavior of this compound.

Conformational analysis of this compound and related compounds is performed using a variety of computational methods beyond DFT. These include ab initio methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), as well as semi-empirical methods like CNDO. nih.gov Each method offers a different level of theory and computational expense.

Studies on similar 1,3,2-dioxaphosphorinanes have utilized both HF and DFT methods to investigate their conformational properties, with Natural Bond Orbital (NBO) analysis used to interpret the results in terms of stereoelectronic effects. Conformational analysis of 1,3,2-dioxaphospholan-2-yl 2,2,2-trifluoroacetate, a related structure, combined DFT calculations with experimental dipole moment measurements to determine that the molecule exists preferably as an axial conformer. These integrated computational-experimental approaches provide a robust framework for establishing the conformational preferences of such five-membered ring systems.

Computational methods can calculate a range of theoretical descriptors that help to establish structure-reactivity relationships. These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's propensity to react in a certain way.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The molecular electrostatic potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface. This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, identifying likely sites for chemical reactions.

For the related 2-fluoro-1,3,2-dioxaphosphinane, a suite of descriptors has been calculated to compare its axial and equatorial conformers, including chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov

Table 2: Calculated Theoretical Descriptors for Axial and Equatorial Conformers of the Related Compound 2-Fluoro-1,3,2-dioxaphosphinane (Data illustrates the application of computational methods to a similar system)

| Descriptor | Method | Axial Conformer | Equatorial Conformer |

| HOMO Energy (eV) | B3LYP/Aug-cc-pv-dz | -9.01 | -8.99 |

| LUMO Energy (eV) | B3LYP/Aug-cc-pv-dz | -1.16 | -1.14 |

| Energy Gap (eV) | B3LYP/Aug-cc-pv-dz | 7.85 | 7.85 |

| Dipole Moment (Debye) | B3LYP/Aug-cc-pv-dz | 5.2993 | 5.8335 |

| Hardness (η) | B3LYP/Aug-cc-pv-dz | 3.92 | 3.92 |

| Source: Advanced Journal of Chemistry, Section B, 2022, 4(2), 104-112. nih.gov |

Polymerization Studies Involving Dioxaphospholane Monomers

Ring-Opening Polymerization (ROP) of Dioxaphospholane Derivatives

Ring-opening polymerization is a primary method for synthesizing polymers from cyclic monomers like dioxaphospholane derivatives. This approach allows for the creation of linear polymers with controlled molecular weights and architectures.

Anionic ring-opening polymerization (AROP) of dioxaphospholane derivatives is a chain-growth polymerization where the active propagating species are anions. semanticscholar.org The mechanism typically involves initiation, propagation, and termination steps. The nature of the anion, counter-ion, solvent, and temperature significantly influences the polymerization kinetics and the structure of the resulting polymer. semanticscholar.org

The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane initiated with aluminum triisopropanolate demonstrates that at low conversion, linear polymer chains are exclusively formed. researchgate.net However, as the reaction progresses, chain transfer to the polymer can lead to extensive branching. researchgate.net Kinetic studies of this system indicate that propagation occurs on covalent active species. researchgate.net

The kinetics of anionic polymerization are highly dependent on the solvent polarity and the reactivity of the growing chain end. rsc.org For instance, the polymerization of activated aziridines, another class of heterocyclic monomers, shows that solvating solvents like DMSO and DMF lead to faster polymerization rates. rsc.org The choice of counter-ion (e.g., Li+, Na+, K+, Cs+) also affects the polymerization kinetics, although the effect can be less pronounced compared to the AROP of epoxides. rsc.org

Table 1: Kinetic Parameters for the Polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane

| Parameter | Value | Conditions |

| Rate constant of initiation (k_i) | 6.5 x 10⁻³ mol⁻¹·L·s⁻¹ | Initiator: Aluminum triisopropanolate, Solvent: CH₂Cl₂, Temperature: 25°C |

| Rate constant of propagation (k_p) | 4.5 x 10⁻¹ mol⁻¹·L·s⁻¹ | Initiator: Aluminum triisopropanolate, Solvent: CH₂Cl₂, Temperature: 25°C |

Data sourced from researchgate.net

Organocatalysis has emerged as a powerful tool for the ring-opening polymerization of dioxaphospholane derivatives, offering a metal-free alternative to traditional initiators. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective catalysts. acs.org

The polymerization of 2-alkyl-2-oxo-1,3,2-dioxaphospholanes using DBU or TBD as catalysts and an alcohol as an initiator proceeds with high control over molecular weight and results in polymers with narrow molecular weight distributions (Đ < 1.2) up to high monomer conversions. acs.org For example, 2-ethyl-2-oxo-1,3,2-dioxaphospholane readily polymerizes with DBU at 30°C, while the more sterically hindered 2-isopropyl-2-oxo-1,3,2-dioxaphospholane requires the stronger base TBD at 0°C. acs.org

The proposed mechanism for this organocatalyzed AROP involves the activation of the initiator by the organobase, followed by nucleophilic attack on the monomer.

Living polymerization is a type of chain polymerization where there is no irreversible termination or chain transfer. semanticscholar.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the ability to form block copolymers. semanticscholar.org

A robust protocol for the living ROP of 2-methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) has been developed, enabling the synthesis of high molecular weight poly(phosphonate)s with narrow molecular weight distributions. utwente.nl This method allows for high conversions (above 90%) without significant transesterification reactions, which can broaden the molecular weight distribution. utwente.nl The living nature of this polymerization is demonstrated by the linear increase of the number-average molecular weight with monomer conversion. researchgate.net

The ability to achieve high molecular weights is crucial for many applications of poly(phosphonate)s, and living polymerization provides the necessary control to achieve this.

Copolymerization of dioxaphospholane monomers with other functional monomers allows for the creation of polymers with tailored properties and architectures. For example, copolymerizing a dioxaphospholane with a monomer containing a protected functional group can lead to polymers that can be post-polymerization modified.

A novel cyclic phosphate (B84403) monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), has been used to generate poly(phosphoester)s with protected pendant hydroxyl groups via anionic ring-opening polymerization. researchgate.net These hydroxyl groups can be deprotected after polymerization, yielding functional polymers. researchgate.net The number of these functional groups can be controlled by copolymerizing BnEEP with another cyclic phosphate like ethyl ethylene (B1197577) phosphate. researchgate.net

Furthermore, the copolymerization of dissimilar monomers, such as methacrylates and cyclic esters, can be achieved through sequential anionic addition and ring-opening polymerization using cooperative organocatalysis. rsc.org This approach allows for the synthesis of well-defined block copolymers with diverse structures. The copolymerization of perfluoro-2,2-dimethyl-1,3-dioxol with perfluorovinyl ethers has also been explored to create amorphous perfluorinated polymers with specific optical properties. fluorine1.ru

Cyclic Phosphonate and Phosphate Polymerization

The polymerization of cyclic phosphonates and phosphates represents a significant area of research within the broader field of phosphorus-containing polymers. These monomers offer a versatile platform for the synthesis of poly(phosphonate)s and poly(phosphate)s with a range of properties.

2-Methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) is a key monomer in the synthesis of water-soluble poly(ethylene methylphosphonate)s. utwente.nlresearchgate.net Its synthesis typically involves the reaction of methyl dichlorophosphonate with ethylene glycol. utwente.nl The resulting monomer can be purified by distillation. utwente.nl

The polymerization of MeEP can be initiated by an alcohol and catalyzed by an organocatalyst like DBU at low temperatures (e.g., 0°C), proceeding in a living manner. utwente.nlresearchgate.net This allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (typically below 1.1). researchgate.netresearchgate.net The polymerization is generally fast, often reaching completion in under two hours. researchgate.net The resulting poly(ethylene methylphosphonate)s are highly water-soluble. researchgate.net

Cationic Polymerization of 5-Membered Cyclic Phosphates

Cationic Ring-Opening Polymerization (CROP) is a significant method for synthesizing polymers from cyclic monomers. In this process, a cationic initiator activates the monomer, leading to the opening of the ring and the subsequent propagation of the polymer chain. researchgate.net While specific studies focusing exclusively on the cationic polymerization of 2-Fluoro-1,3,2-dioxaphospholane are not extensively detailed in the available literature, the general principles of CROP of 5-membered cyclic phosphates provide a foundational understanding.

The polymerization of these monomers is sensitive to the solvent used, as the solvent's ability to stabilize the propagating cationic chain is crucial for the reaction's success. researchgate.net For related 5-membered heterocyclic monomers like 2-oxazolines, a range of initiators, including Lewis acids and triflate salts, have been effectively used to induce cationic polymerization. nih.govresearchgate.net These initiators generate a cationic species that attacks the monomer, initiating the ring-opening process. The propagation then proceeds by the addition of more monomer units to the active chain end. libretexts.orgrsc.org

In the broader context of cyclic phosphate polymerization, both anionic and coordination-anionic mechanisms have been more commonly reported. researchgate.net However, the principles of cationic activation are well-established for other heterocycles and are theoretically applicable to dioxaphospholanes. The presence of the electron-withdrawing fluorine atom in this compound would likely influence the electron density of the phosphorus center and the oxygen atoms in the ring, thereby affecting its susceptibility to cationic attack.

Mechanistic Investigations in Polymerization

Role of Ring Strain and Substituent Effects on Polymerization Efficiency

The polymerization of cyclic monomers is significantly driven by the release of ring strain. Five-membered rings, such as 1,3,2-dioxaphospholanes, possess inherent ring strain due to the deviation of their bond angles from the ideal tetrahedral or trigonal bipyramidal geometries around the phosphorus atom. osti.gov This strain makes the ring susceptible to opening, which is a thermodynamically favorable process that drives polymerization.

Computational studies on related five-membered heterocyclic systems have shown that the degree of ring strain can be influenced by the nature of the heteroatoms and substituents present in the ring. For instance, the replacement of a carbon atom with a phosphorus or sulfur atom can alter the ring strain energy. osti.gov While no general trend has been established for substituent effects across all heterocyclic systems, the electronegativity and size of the substituent on the phosphorus atom are expected to play a crucial role. osti.gov The fluorine atom in this compound is highly electronegative, which would polarize the P-F bond and influence the electronic environment of the entire ring, thereby affecting its reactivity and the efficiency of polymerization.

The table below summarizes the calculated ring strain energies for some representative 5-membered rings, illustrating the impact of heteroatoms and unsaturation. While data for this compound is not specifically available, these values provide a comparative context.

| Ring System | Calculated Ring Strain Energy (kcal/mol) |

| Cyclopentane | 6.2 |

| Tetrahydrofuran (B95107) | 5.6 |

| 1,3-Dioxolane | 6.8 |

| Phospholane | 4.9 |

Data is illustrative and based on general findings for 5-membered rings. Specific experimental values for this compound are not available in the reviewed literature.

Elucidation of Polymerization Initiators and Catalysts

The choice of initiator or catalyst is paramount in controlling the polymerization process, including the rate of reaction, the molecular weight of the resulting polymer, and its architecture. For cationic ring-opening polymerization, a variety of initiators have been explored for different heterocyclic monomers.

Lewis Acids: Strong Lewis acids are commonly employed as initiators or co-initiators in cationic polymerization. bohrium.com They can activate the monomer by coordinating to one of the oxygen atoms in the ring, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack, or they can activate a co-initiator like water to generate a protic acid that initiates polymerization. bohrium.com Examples of Lewis acids used for other polymerizations include boron trifluoride (BF₃) and aluminum chloride (AlCl₃).

Organometallic Catalysts: More recently, organometallic complexes have emerged as highly effective catalysts for the ring-opening polymerization of cyclic phosphates. For instance, heteroleptic magnesium complexes have been shown to catalyze the controlled ROP of various cyclic ethylene phosphate monomers. mdpi.com These catalysts can offer better control over the polymerization, leading to polymers with well-defined structures and narrow molecular weight distributions.

Other Cationic Initiators: Other potential initiators for cationic polymerization include sulfonium (B1226848) salts and triflate esters. nih.govresearchgate.netrsc.org These compounds can generate a cationic species that directly initiates the polymerization of susceptible monomers.

The table below provides examples of initiators and catalysts used in the polymerization of related cyclic monomers, which could potentially be adapted for this compound.

| Initiator/Catalyst Type | Specific Examples | Monomer System |

| Lewis Acids | Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | General for CROP |

| Organometallic Catalysts | [(BHT)Mg(OBn)(THF)]₂ | Cyclic ethylene phosphates |

| Triflate Salts | Methyl triflate (MeOTf) | 2-Oxazolines |

| Sulfonium Salts | Prenyltetramethylenesulfonium hexafluoroantimonate | 2-Oxazolines |

This table presents potential initiators based on studies of analogous cyclic monomers. Specific data for this compound is not available in the reviewed literature.

Ligand Chemistry and Coordination Compound Research with 2 Fluoro 1,3,2 Dioxaphospholane

Coordination of 2-Fluoro-1,3,2-dioxaphospholane to Transition Metals

The coordination of this compound to transition metals such as platinum and palladium has been a subject of detailed investigation. These studies focus on the synthesis of novel complexes and their characterization using various spectroscopic techniques.

Synthesis and Spectroscopic Characterization of Platinum and Palladium Complexes

Complexes of platinum(II), platinum(0), and palladium(II) with this compound have been successfully synthesized. scielo.br The fluoro derivative of the dioxaphospholane ligand is typically prepared by treating its chloro-analogue with antimony trifluoride. scielo.br The resulting metal complexes are then characterized primarily using ³¹P{¹H} NMR spectroscopy. scielo.br

For instance, the reaction of [Pt₂(μ-Cl)₂(PEt₃)₂] with this compound yields the platinum(II) complex [PtCl₂(PEt₃)(C₂H₄O₂PF)]. researchgate.net Similarly, platinum(0) complexes can be formed. scielo.br The ³¹P{¹H} NMR spectra of these complexes provide crucial information about their structure and the electronic environment of the phosphorus atom upon coordination. scielo.br

A notable observation in the platinum(II) complexes is the significant decrease in the ¹J(PF) coupling constant upon complexation. For example, the free ligand exhibits a ¹J(PF) of 1302 Hz, which decreases to 556 Hz in the complex [PtCl₂(PEt₃)(C₂H₄O₂PF)]. researchgate.netscielo.br This change suggests a potential fluxional behavior involving an exchange between the fluorine atom on the phosphorus and the chlorine atom on the platinum. scielo.br

| Complex | ¹J(PF) (Hz) |

| This compound (Free Ligand) | 1302 |

| [PtCl₂(PEt₃)(C₂H₄O₂PF)] | 556 |

Data sourced from SciELO. researchgate.netscielo.br

Analysis of Metal-Phosphorus Coupling Constants and Bonding Characteristics

The metal-phosphorus coupling constant, ¹J(M-P), is a key parameter obtained from NMR spectroscopy that sheds light on the nature of the metal-ligand bond. In platinum complexes, the ¹J(Pt-P) coupling constant is particularly informative.

For platinum(0) complexes, substituting a chlorine atom with a fluorine atom on the dioxaphospholane ligand leads to an increase in the s-character of the phosphorus lone pair. scielo.br This, in turn, results in a stronger Pt-P bond and a corresponding increase in the ¹J(Pt-P) coupling constant. scielo.br

Conversely, in platinum(II) complexes, the trend is reversed. The replacement of chlorine with fluorine on the phosphorus ligand causes a decrease in the ¹J(Pt-P) coupling constant. scielo.br This observation has been linked to the Pearson soft and hard acid-base concept, providing a deeper understanding of the bonding interactions. scielo.brscielo.br

Stereochemical Aspects in Metal Complexes

The geometry of metal complexes containing this compound can lead to different stereoisomers, with cis/trans isomerism being a prominent feature.

Cis/Trans Isomerism and its Spectroscopic Signatures in Dioxaphospholane Metal Complexes

Cis and trans isomers of dioxaphospholane metal complexes can be distinguished by their distinct spectroscopic signatures, particularly in their ³¹P{¹H} NMR spectra. scielo.brresearchgate.net The magnitude of the two-bond phosphorus-phosphorus coupling constant, ²J(P-P), is a reliable indicator of the geometric arrangement of the phosphine (B1218219) ligands. nih.gov Generally, trans isomers exhibit a larger ²J(P-P) coupling constant compared to their cis counterparts. nih.gov

In square planar and octahedral complexes, cis isomers have the two similar ligands adjacent to each other at a 90° angle, while in trans isomers, they are positioned on opposite sides at a 180° angle. libretexts.org

For example, studies on palladium(II) complexes have shown that while chloro-substituted dioxaphospholane ligands tend to form trans complexes, the fluoro-substituted ligand can lead to the formation of a cis complex. scielo.br This difference is attributed to the smaller size of the fluorine atom, which reduces steric hindrance and allows for a cis configuration. scielo.br The ²J(P-P) coupling constants measured from the ³¹P{¹H} NMR spectra confirm these geometric assignments. scielo.br

| Isomer Type | Typical Bond Angle | Relative ²J(P-P) Magnitude |

| Cis | 90° | Smaller |

| Trans | 180° | Larger |

Data sourced from Chemistry LibreTexts and PubMed Central. nih.govlibretexts.org

Novel Coordination Architectures

Beyond simple mononuclear complexes, this compound and related compounds can participate in reactions that lead to more complex coordination structures, such as bimetallic complexes.

Formation of Bimetallic Tetraalkoxide Complexes via Ring-Opening Insertion

Research has demonstrated that related phosphorus compounds can undergo ring-opening and insertion reactions to form novel bimetallic structures. While the specific example of this compound in this context is not detailed in the provided search results, the principle is established with similar systems. For instance, bimetallic aluminum alkoxide complexes have been synthesized and shown to be active in ring-opening polymerization of cyclic esters. rsc.org These complexes can feature constrained ligand frameworks leading to short metal-metal distances. rsc.org The formation of such bimetallic species often involves the reaction of a suitable ligand with multiple equivalents of a metal alkyl, leading to structures that can exhibit cooperative effects between the metal centers. nih.govrsc.org

Ligation with Other Metal Centers (e.g., Copper)

Currently, there is a notable absence of published research detailing the ligation of this compound with copper or other metallic centers. While the broader class of phosphite (B83602) ligands is well-known for coordinating with a variety of transition metals, specific studies focusing on the coordination behavior of this particular fluorinated dioxaphospholane are not available in the scientific literature. The presence of a fluorine atom directly attached to the phosphorus center is expected to significantly influence its electronic properties, such as its σ-donor and π-acceptor characteristics, thereby affecting its coordination chemistry. However, without experimental data, any discussion on the nature of its potential complexes with metals like copper remains speculative.

Derivatization Strategies and Their Analytical Applications in Chemical Research

Phosphitylation as a Derivatization Technique

Phosphitylation is a chemical process that introduces a phosphite (B83602) group to a molecule, typically by reacting an alcohol with a phosphitylating agent. This technique has found significant application in the structural elucidation of complex organic materials.

The intricate and irregular structure of lignin (B12514952), a major component of wood, presents a significant analytical challenge. Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with derivatization using 2-chloro-1,3,2-dioxaphospholane (B43518) or its more commonly used derivative, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), has become a cornerstone technique for lignin analysis. unive.itresearchgate.net This method allows for the precise identification and quantification of various hydroxyl groups within the lignin polymer. jove.com

The derivatization reaction involves the phosphitylation of the different types of hydroxyl groups present in lignin, such as aliphatic, phenolic (guaiacyl, p-hydroxyphenyl, and syringyl), and carboxylic acid hydroxyls. unive.itjove.com Each of these derivatized hydroxyls exhibits a distinct chemical shift in the ³¹P NMR spectrum, enabling their differentiation and quantification. unive.it The high natural abundance and sensitivity of the ³¹P nucleus make this a highly effective method, requiring only small sample sizes and relatively short acquisition times. unive.itosti.gov The resulting phosphitylated lignin is readily soluble in common NMR solvents like a mixture of pyridine (B92270) and deuterated chloroform. unive.itsci-hub.se

The selection of the derivatizing agent and the internal standard is crucial for accurate quantification. researchgate.netbohrium.com While both 2-chloro-1,3,2-dioxaphospholane and TMDP are used, TMDP is often preferred. unive.it An appropriate internal standard, such as endo-N-hydroxy-5-norbornene-2,3-dicarboximide, is added to the sample to allow for accurate calculation of the concentration of each type of hydroxyl group. researchgate.netbohrium.com

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Derivatized Lignin Hydroxyl Groups

| Hydroxyl Group Type | Derivatizing Agent | Typical ³¹P Chemical Shift Range (ppm) |

| Aliphatic Hydroxyls | TMDP | 149.2 - 145.4 |

| Phenolic Hydroxyls (C5-substituted/condensed) | TMDP | 144.5 - 141.5 |

| Phenolic Hydroxyls (Guaiacyl) | TMDP | 140.5 - 138.5 |

| Phenolic Hydroxyls (p-Hydroxyphenyl) | TMDP | 138.5 - 137.3 |

| Carboxylic Acids | TMDP | 136.0 - 134.0 |

Data sourced from various lignin analysis studies.

The utility of phosphitylation with reagents like 2-chloro-1,3,2-dioxaphospholane and its derivatives extends beyond lignin analysis to other complex organic materials. This technique has been successfully applied to the quantitative analysis of hydroxyl groups in various biorefinery resources, including tannins and celluloses. sci-hub.seabo.fi The ability to quantify different types of hydroxyl groups is vital for understanding the reactivity and potential applications of these materials. osti.govsci-hub.se

For instance, in cellulose (B213188) chemistry, this method can be used to analyze key chromophores that possess acidic hydroxyl groups. abo.fi The derivatization allows for the differentiation and quantification of these groups, which is crucial for studying the effects of bleaching and aging on cellulosic materials. abo.fi Furthermore, this technique has been adapted for the profiling of lipophilic compounds in human serum, where lipids containing hydroxyl, aldehyde, and carboxyl groups are tagged with a ³¹P label for detection by NMR. nih.gov

Chiral Derivatization for Stereochemical Analysis

Determining the enantiomeric purity of chiral compounds is a critical task in many areas of chemical research, particularly in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished by techniques like NMR spectroscopy. libretexts.org

Chiral dioxaphospholanes can be employed as CDAs for the determination of the enantiomeric purity of chiral alcohols using ³¹P NMR spectroscopy. The principle relies on the reaction of the chiral dioxaphospholane with the racemic or enantiomerically enriched alcohol to form two diastereomeric phosphites. These diastereomers will exhibit distinct signals in the ³¹P NMR spectrum, and the ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the alcohol. libretexts.org

While the specific use of (4R,5R)-dicarboalkoxy 2-chloro 1,3,2-dioxaphospholanes is a specialized application, the general methodology of using chiral phosphorus-containing reagents for enantiomeric purity determination is well-established. researchgate.net The large chemical shift dispersion of the ³¹P nucleus often allows for excellent separation of the diastereomeric signals, facilitating accurate quantification. researchgate.net This approach offers a powerful alternative to other methods like chiral chromatography.

Elaboration of Complex Chemical Structures for Research Purposes

Dioxaphospholane derivatives are not only used for analytical derivatization but also as key building blocks in the synthesis of complex molecules for various research applications.

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a key reagent in the synthesis of various phospholipid analogues, including phosphatidylcholines and lysophosphatidylcholines. sigmaaldrich.comnih.gov These molecules are fundamental components of cell membranes, and their synthetic analogues are invaluable tools for studying membrane structure, dynamics, and the function of membrane-associated enzymes like phospholipases. nih.govnih.gov

The synthesis often involves the reaction of 2-chloro-1,3,2-dioxaphospholane 2-oxide with a suitable alcohol, followed by ring-opening with trimethylamine (B31210) to introduce the choline (B1196258) headgroup. nih.gov This methodology allows for the creation of a wide variety of phospholipid analogues with modified acyl chains or backbones, which can be used to probe specific aspects of membrane biology. nih.gov For example, fluorescently labeled phospholipid analogues can be synthesized to study lipid-protein interactions and membrane organization. nih.gov

Similarly, lysophosphatidylcholines, which are lipids with a single acyl chain, play important roles as signaling molecules. nih.gov The synthesis of specific lysophosphatidylcholine (B164491) isomers can be achieved using chiral building blocks and phosphitylation with reagents like 2-chloro-1,3,2-dioxaphospholane, enabling detailed studies of their biological functions. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-fluoro-1,3,2-dioxaphospholane, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via halogen exchange reactions. A modified route involves treating 2-chloro-1,3,2-dioxaphospholane with SbF₃ under anhydrous conditions . Key steps include:

- Reaction Control : Use inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Purification : Distillation under reduced pressure (e.g., 20 mmHg) to isolate the product, followed by ³¹P NMR to confirm absence of SbF₃ residues .

- Yield Optimization : Extending reaction time (24–48 hrs) improves yield but may require quenching side reactions with cold traps .

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

- Spectroscopy : ³¹P{¹H} NMR is critical for confirming substitution (δ ~120–140 ppm for P–F bonds) and monitoring ligand exchange in metal complexes .

- Elemental Analysis : Combustion analysis (C, H, P) validates empirical formulas, while X-ray crystallography resolves stereochemistry in metal adducts .

- Reactivity Screening : Test with Grignard reagents (e.g., PhMgBr) to assess nucleophilic substitution kinetics .

Advanced Research Questions

Q. How does this compound influence the kinetics of copolymerization with ethylene oxide?

Methodological Answer: In copolymerizations (e.g., with ethylene oxide), the fluorine substituent alters electron density at phosphorus, affecting reactivity:

- Kinetic Profiling : Use in situ ³¹P NMR to track monomer consumption rates. Compare with chloro analogs to quantify electronic effects .

- Sequence Analysis : Gradient vs. random copolymers are distinguished via ¹H-³¹P heteronuclear correlation NMR .

- Thermal Analysis : DSC reveals Tg shifts (ΔT ~10–15°C) in fluorinated copolymers due to altered backbone rigidity .

Q. What role does this compound play in transition metal complexation, and how are coupling constants interpreted?

Methodological Answer:

- Complex Synthesis : React with [Pt(PPh₃)₄] in toluene to form cis-dichloro(fluoro-dioxaphospholane)Pt(II). Monitor via ¹J(Pt–P) coupling constants (~3600–3800 Hz), which reflect σ-donor strength .

- Isomer Differentiation : ³¹P NMR chemical shift disparities (Δδ >5 ppm) distinguish cis/trans isomers in square-planar Pt(II) complexes .

Q. How can contradictions in reported mutagenic efficacy (e.g., lactic acid production) be resolved?

Methodological Answer: A study comparing 2-fluoro and 2-chloro derivatives in Lactobacillus plantarum showed concentration-dependent effects:

| Mutagen | Optimal Concentration | Lactic Acid Increase | Inhibition Threshold |

|---|---|---|---|

| 2-Fluoro derivative | 7×10⁻⁵ M | 9.627% | >1×10⁻⁴ M |

| 2-Chloro derivative | 8×10⁻⁵ M | 13.415% | >1×10⁻⁴ M |

| Resolution Strategy : |

- Replicate under controlled pH (6.5–7.0) and temperature (37°C) to minimize variability .

- Use chemostat fermentation for steady-state metabolite analysis .

Methodological Challenges and Solutions

Q. How to mitigate hazards during handling of this compound?

Safety Protocol :

Q. How to resolve discrepancies in NMR data for fluorinated phospholane derivatives?

Troubleshooting :

- Solvent Effects : Use CDCl₃ instead of D₂O to prevent signal broadening from P–F hydrolysis .

- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies fluxional behavior in ring-opening intermediates .

Comparative and Mechanistic Studies

Q. Why does this compound exhibit lower reactivity in Stille couplings compared to chloro analogs?

Mechanistic Insight : Fluorine’s electronegativity reduces phosphorus’ electrophilicity, slowing oxidative addition. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.